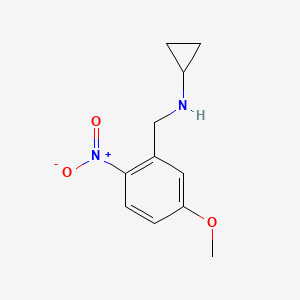

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound features a cyclopropanamine group attached to a benzyl ring substituted with methoxy and nitro groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine typically involves the reaction of 5-methoxy-2-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The methoxy group can be demethylated using reagents like boron tribromide.

Substitution: The benzyl chloride can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Boron tribromide.

Substitution: Triethylamine, sodium hydroxide, dichloromethane, toluene.

Major Products

Oxidation: 5-Methoxy-2-aminobenzylcyclopropanamine.

Reduction: 5-Hydroxy-2-nitrobenzylcyclopropanamine.

Substitution: Various substituted benzylcyclopropanamines depending on the nucleophile used.

Scientific Research Applications

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The methoxy group can be demethylated to form a hydroxyl group, which can further interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

5-Methoxy-2-nitrobenzyl chloride: Similar structure but lacks the cyclopropanamine group.

5-Methoxy-2-aminobenzylcyclopropanamine: Formed by the reduction of the nitro group in N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine.

5-Hydroxy-2-nitrobenzylcyclopropanamine: Formed by the demethylation of the methoxy group in this compound.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups on the benzyl ring, along with the cyclopropanamine group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and possible therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropanamine core substituted with a 5-methoxy-2-nitrobenzyl group. The presence of the nitro and methoxy groups may influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on enzyme activity, cellular signaling, and potential therapeutic applications.

1. Enzyme Interaction

Research indicates that compounds similar to this compound can modulate enzyme activity. For instance, they may act as inhibitors or activators of specific enzymes involved in critical metabolic pathways. The binding interactions typically involve hydrogen bonding and hydrophobic interactions, which are essential for their inhibitory effects on target enzymes .

2. Cellular Effects

In vitro studies have demonstrated that this compound can influence cell signaling pathways. It has been shown to affect pathways such as MAPK and PI3K/Akt, leading to changes in cellular metabolism, proliferation, and apoptosis.

Table 1: Summary of Cellular Effects

| Effect | Mechanism of Action |

|---|---|

| Modulation of Signaling | Inhibition of key enzymes in MAPK and PI3K/Akt pathways |

| Altered Gene Expression | Interaction with transcription factors |

| Induced Apoptosis | Activation of apoptotic pathways |

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of cyclopropanamine derivatives, this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound in models of neurodegenerative diseases. Results indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant defenses and reducing inflammatory responses .

Research Findings and Future Directions

The current body of research suggests that this compound holds promise as a therapeutic agent due to its multifaceted biological activities. However, further studies are needed to elucidate the precise mechanisms underlying its actions and to assess its efficacy in vivo.

Future Research Directions:

- Exploration of structure-activity relationships (SAR) to optimize potency.

- Investigation into the pharmacokinetics and bioavailability of the compound.

- Assessment of potential side effects and toxicity profiles through comprehensive preclinical studies.

Properties

IUPAC Name |

N-[(5-methoxy-2-nitrophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-16-10-4-5-11(13(14)15)8(6-10)7-12-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTHFRNFKPZQFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])CNC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.